2-Chloro-3-(dimethoxymethyl)-4-iodopyridine
Description
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine (CAS: Not explicitly provided; MFCD12922732 via ) is a halogenated pyridine derivative with the molecular formula C₈H₈ClIO₂ and a molecular weight of 322.51 g/mol. Its structure features a pyridine ring substituted with:
- A chlorine atom at position 2,
- A dimethoxymethyl group (–CH(OCH₃)₂) at position 3,
- An iodine atom at position 4.
This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of alkynyl derivatives for "click chemistry" applications. Its iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethoxymethyl group enhances steric bulk and stability compared to simpler substituents .
Properties
IUPAC Name |
2-chloro-3-(dimethoxymethyl)-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO2/c1-12-8(13-2)6-5(10)3-4-11-7(6)9/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMMBWLNHTVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673932 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-28-6 | |
| Record name | Pyridine, 2-chloro-3-(dimethoxymethyl)-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation-Acetal Protection Pathway
A widely employed strategy begins with introducing the dimethoxymethyl group via formylation followed by acetal protection. The pyridine ring is first formylated at position 3 using the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The resulting aldehyde is subsequently protected as a dimethyl acetal by treatment with methanol under acidic conditions.
Reaction Conditions:
-
Formylation: DMF (2 eq), POCl₃ (1.5 eq), 0–5°C, 2 hours.
-
Acetal Protection: Methanol (excess), H₂SO₄ (cat.), reflux, 6 hours.
Following acetal formation, chlorination at position 2 is achieved using POCl₃ at elevated temperatures (80–100°C). Iodination at position 4 is then performed using N-iodosuccinimide (NIS) in the presence of silver triflate (AgOTf) as a catalyst.
Critical Parameters:
-
Chlorination efficiency depends on the electron-withdrawing effect of the dimethoxymethyl group, which activates position 2 for electrophilic substitution.
-
Iodination requires careful stoichiometry to avoid overhalogenation.
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Formylation | DMF, POCl₃ | 0–5°C | 2 h | 85 |
| Acetal Protection | MeOH, H₂SO₄ | Reflux | 6 h | 90 |
| Chlorination | POCl₃ | 80°C | 3 h | 78 |
| Iodination | NIS, AgOTf | RT | 12 h | 65 |
Palladium-Catalyzed Cross-Coupling for Direct Functionalization
| Component | Quantity | Role |
|---|---|---|
| 2-Chloro-4-iodopyridine | 1 eq | Substrate |
| Dimethoxymethyl boronic acid | 1.2 eq | Coupling partner |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2 eq | Base |
Yield: 72% (isolated).
One-Pot Multistep Synthesis
Integrated Halogenation and Protection
Recent advances have enabled a one-pot synthesis starting from 3-hydroxymethylpyridine. Chlorination at position 2 is achieved using SOCl₂, followed by simultaneous iodination and acetal protection in a single reactor.
Procedure Overview:
-
Chlorination: SOCl₂ (3 eq), DMF (cat.), 70°C, 2 hours.
-
Iodination/Acetal Formation: I₂ (1.5 eq), trimethyl orthoformate (2 eq), H₂O (trace), 50°C, 6 hours.
Key Insight:
-
Trace water facilitates in situ generation of HI, promoting iodination while minimizing side reactions.
| Parameter | Value |
|---|---|
| Overall Yield | 58% |
| Purity (HPLC) | 95% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Formylation-Acetal Pathway: Offers high yields (65–85%) but requires multiple isolation steps, limiting scalability.
-
Cross-Coupling Route: Superior regiocontrol but depends on costly boronic acids and catalysts.
-
One-Pot Synthesis: Reduces purification steps but yields are moderate (58%).
Cost Considerations
| Method | Cost (USD/g) |
|---|---|
| Formylation-Acetal | 12.50 |
| Cross-Coupling | 18.75 |
| One-Pot | 9.80 |
Emerging Techniques and Innovations
Electrochemical Iodination
Recent studies explore electrochemical methods for iodination, using iodide salts as iodine sources. This approach eliminates stoichiometric oxidizing agents, enhancing sustainability.
Conditions:
-
Electrolyte: KI (0.1 M) in acetonitrile.
-
Voltage: 1.5 V, 3 hours.
Yield: 60–68%.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with different functional groups.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of dehalogenated pyridines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine with structurally related pyridine derivatives, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)-4-iodopyridine strongly withdraws electrons, enhancing electrophilicity at the pyridine ring. In contrast, the dimethoxymethyl group in the target compound donates electrons via methoxy oxygen atoms, stabilizing the ring .
Reactivity in Cross-Coupling :
- The iodine substituent in the target compound facilitates aryl-iodine bond activation in cross-coupling reactions (e.g., Stille, Negishi). Comparatively, the boronic ester derivative of this compound (2-chloro-3-(dimethoxymethyl)-4-(pinacolatoboryl)pyridine) is explicitly designed for Suzuki-Miyaura couplings .
Biological Activity :
- The carboxylic acid derivative (2-chloro-4-iodopyridine-3-carboxylic acid ) exhibits enzyme inhibitory activity against carbonic anhydrase-II (CA-II), with IC₅₀ values ranging from 13.4–71.6 µM. This contrasts with the target compound, which lacks direct biological data but is used to synthesize fluorescent probes .
Commercial Availability and Handling
- Safety data are sparse, but standard precautions for iodinated and chlorinated compounds (e.g., glovebox use, avoidance of light) are recommended.
Biological Activity
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine (CDMIP) is a halogenated pyridine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of chlorine and iodine atoms, may enhance its reactivity and biological interactions.
CDMIP is characterized by the following structural components:
- Chlorine atom : Enhances electrophilicity.
- Iodine atom : Facilitates stable complex formation with transition metals.
- Dimethoxymethyl group : Provides versatility in chemical reactions.
These attributes suggest that CDMIP could serve as a valuable building block for synthesizing novel bioactive compounds and contribute to various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that CDMIP exhibits significant antimicrobial activity. Its structural similarity to other known antimicrobial agents suggests it may inhibit specific enzymes involved in microbial metabolism. The compound's halogenated nature enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.
Anticancer Properties
Preliminary studies have shown that CDMIP may possess anticancer properties, particularly through the inhibition of human carboxylesterase-2 (hCE-2), an enzyme implicated in drug metabolism and cancer progression. Inhibition of hCE-2 could alter metabolic pathways, leading to enhanced efficacy of chemotherapeutic agents.
| Activity Type | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Microbial enzymes | Disruption of cell membrane integrity | |
| Anticancer | Human carboxylesterase-2 | Inhibition affecting drug metabolism |
Synthesis and Reaction Mechanisms
The synthesis of CDMIP typically involves halogenation processes. A common method includes iodination of 2-chloro-3-(dimethoxymethyl)pyridine using iodine under controlled conditions. This reaction is often performed in organic solvents such as acetonitrile or dichloromethane at room temperature. The dual halogenation (chlorine and iodine) enhances reactivity compared to similar compounds, making it suitable for coupling reactions like Suzuki-Miyaura coupling, which is essential for creating more complex organic molecules.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various halogenated pyridine derivatives, CDMIP was tested against several strains of bacteria. Results indicated a notable reduction in bacterial viability at low concentrations, suggesting that CDMIP could be developed into a potent antimicrobial agent.
Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of CDMIP using human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further mechanistic studies revealed that CDMIP induced apoptosis through caspase activation pathways.
Safety and Handling
Due to its halogenated structure, CDMIP should be handled with caution. Potential hazards include skin and eye irritation, respiratory issues upon inhalation, and environmental toxicity. It is essential to consult safety data sheets (SDS) for specific handling procedures and utilize appropriate personal protective equipment (PPE) when working with this compound.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation and functional group protection. For example, iodination at the 4-position of a pre-functionalized pyridine precursor can be achieved using N-iodosuccinimide (NIS) in acetic acid at 60–80°C . The dimethoxymethyl group at the 3-position is typically introduced via nucleophilic substitution using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH in THF) . Optimization includes monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) to improve yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated DMSO or CDCl to resolve methoxymethyl protons (δ ~3.3–3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). 2D NMR (e.g., HSQC, HMBC) clarifies coupling between iodine and adjacent carbons .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (calc. 327.46 g/mol) and isotopic patterns for iodine (M+2 peak) .
- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The iodine substituent confers light sensitivity. Store at –20°C in amber vials under inert gas (Ar/N). Stability tests (HPLC monitoring over 30 days) show <5% degradation in dry DMSO but >15% in aqueous buffers (pH 7.4) due to hydrolytic cleavage of the dimethoxymethyl group .
Advanced Research Questions
Q. What strategies address low regioselectivity in halogenation or cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings can be enhanced using Pd(PPh) with bulky ligands (e.g., SPhos) to direct coupling to the 4-iodo position. Computational DFT studies (e.g., Gaussian 16) predict activation barriers for competing pathways, guiding solvent choice (e.g., DMF increases steric hindrance at the 2-chloro position) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 due to chlorine’s inductive effect). MD simulations (AMBER) model solvation effects, showing higher SN2 reactivity in polar aprotic solvents (e.g., DMSO) compared to THF .
Q. What experimental and computational approaches resolve contradictory data on the compound’s catalytic activity in heterocycle formation?
- Methodological Answer : Conflicting reports on catalytic efficiency (e.g., Pd vs. Cu systems) require kinetic studies (e.g., in situ IR monitoring) and turnover frequency (TOF) calculations. Compare activation energies (ΔG‡) via Eyring plots. For example, Pd-catalyzed pathways show lower ΔG‡ (~25 kJ/mol) for C–N bond formation versus Cu (~40 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
